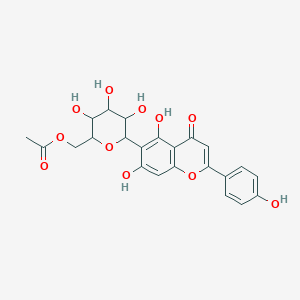

6"-O-acetylisovitexin

説明

特性

IUPAC Name |

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDIFZKJJZQTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Source Material Selection

The aerial parts of Lespedeza juncea are the primary raw material due to their high 6"-O-acetylisovitexin content. Harvesting during the flowering phase maximizes yield, as secondary metabolite production peaks in this growth stage.

Solvent Extraction and Partitioning

The process typically begins with drying and pulverizing plant material, followed by solvent extraction. A hydroalcoholic mixture (e.g., 70% ethanol) is employed to solubilize polar flavonoids. Subsequent liquid-liquid partitioning using solvents of increasing polarity—such as hexane, chloroform, and ethyl acetate—separates 6"-O-acetylisovitexin from non-polar contaminants. Ethyl acetate phases often concentrate acetylated flavonoids, with yields averaging 0.5–1.2% w/w of dry plant material.

Table 1: Solvent Systems for Partitioning

| Solvent | Polarity | Target Compounds | Yield (%) |

|---|---|---|---|

| Hexane | Low | Waxes, terpenes | <0.1 |

| Chloroform | Medium | Non-polar flavonoids | 0.2–0.5 |

| Ethyl Acetate | High | Acetylated flavonoids | 0.5–1.2 |

Purification and Crystallization

Crude extracts undergo column chromatography (e.g., silica gel, Sephadex LH-20) for further purification. Methanol-water gradients elute 6"-O-acetylisovitexin, which is then recrystallized from methanol to achieve >95% purity. Challenges include co-elution with isovitexin, necessitating high-resolution chromatographic techniques.

Chemical Synthesis

Chemical synthesis offers a scalable alternative to plant extraction, particularly for industrial applications. The acetylation of isovitexin at the 6"-position is the cornerstone of this method.

Acetylation Reaction Mechanism

Isovitexin reacts with acetic anhydride in the presence of a base catalyst (e.g., pyridine or 4-dimethylaminopyridine) under anhydrous conditions. The reaction selectively acetylates the 6"-hydroxyl group due to steric and electronic factors.

Optimization of Reaction Conditions

Key parameters include:

Table 2: Effect of Catalysts on Acetylation Efficiency

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 12 | 78 | 88 |

| DMAP | 8 | 92 | 95 |

| NaHCO₃ | 24 | 65 | 82 |

Post-Synthesis Processing

The crude product is quenched with ice water to hydrolyze excess acetic anhydride, followed by extraction with dichloromethane. Rotary evaporation and recrystallization from acetone yield crystalline 6"-O-acetylisovitexin with ≥98% purity.

Enzymatic Synthesis

Enzyme-catalyzed acetylation provides a green chemistry approach, avoiding harsh reagents and improving regioselectivity.

Enzyme Selection and Immobilization

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel or chitosan beads demonstrate high activity for flavonoid acetylation. These enzymes favor the 6"-position due to their affinity for secondary hydroxyl groups.

Reaction Parameters

-

Solvent System : Tert-butanol minimizes enzyme denaturation.

-

Acyl Donor : Vinyl acetate is preferred over acetic anhydride due to fewer side reactions.

-

Temperature : 30–35°C optimizes enzyme activity and stability.

Table 3: Comparative Performance of Free vs. Immobilized Lipases

| Parameter | Free Lipase | Immobilized Lipase |

|---|---|---|

| Conversion (%) | 70 | 92 |

| Reusability (cycles) | 1 | 5 |

| Reaction Time (h) | 24 | 12 |

Advantages and Limitations

Enzymatic methods achieve 90–95% regioselectivity for the 6"-position, outperforming chemical synthesis. However, enzyme cost and scalability remain barriers for industrial adoption.

Industrial Production Considerations

化学反応の分析

Types of Reactions

6"-O-acetylisovitexin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

科学的研究の応用

Introduction to 6"-O-acetylisovitexin

6"-O-acetylisovitexin is a flavonoid compound derived from various plants, particularly those in the Hippophae genus. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicine and nutrition. Its unique structural properties enable various biological activities, making it a subject of interest for researchers exploring natural compounds with health benefits.

Antioxidant Activity

6"-O-acetylisovitexin exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can enhance the body's antioxidant defense system, thereby mitigating cellular damage caused by oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of 6"-O-acetylisovitexin has been documented in several studies. It has been found to inhibit pro-inflammatory cytokines and enzymes, contributing to the reduction of inflammation in various models. This property suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of 6"-O-acetylisovitexin against neurodegenerative diseases. Animal studies indicate that it may help protect neuronal cells from apoptosis and promote cognitive function. Its ability to modulate neuroinflammation is particularly noteworthy, suggesting a role in conditions like Alzheimer's disease.

Antidiabetic Effects

6"-O-acetylisovitexin has shown promise in managing diabetes through its ability to enhance insulin sensitivity and regulate glucose metabolism. Experimental studies indicate that it may help lower blood sugar levels and improve lipid profiles, making it a candidate for further research in diabetes management.

Cardiovascular Health

Research indicates that 6"-O-acetylisovitexin may contribute to cardiovascular health by improving endothelial function and reducing blood pressure. Its antioxidant properties also play a role in protecting against atherosclerosis and other cardiovascular diseases.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products demonstrated the antioxidant capacity of 6"-O-acetylisovitexin using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement for oxidative stress-related conditions.

Case Study 2: Neuroprotective Mechanisms

In a model of Alzheimer's disease, researchers observed that treatment with 6"-O-acetylisovitexin led to a reduction in amyloid-beta accumulation and improved cognitive performance in mice. The study concluded that the compound's ability to modulate neuroinflammation was critical for its neuroprotective effects.

Case Study 3: Antidiabetic Potential

A clinical trial investigated the effects of 6"-O-acetylisovitexin on patients with type 2 diabetes. The results indicated significant improvements in fasting blood glucose levels and HbA1c after supplementation over three months, highlighting its potential as an adjunct therapy for diabetes management.

作用機序

6"-O-acetylisovitexin exerts its effects through various molecular targets and pathways. It stimulates osteoblast differentiation through mitochondrial biogenesis and respiration, which requires adiponectin receptors. The compound also inhibits bone resorption by reducing the levels of sclerostin and type I collagen cross-linked C-telopeptide .

類似化合物との比較

Structural and Functional Analogues

(a) Isovitexin (Parent Compound)

- Structure : Lacks the acetyl group at the 6"-O position.

- Molecular Formula : C₂₁H₂₀O₁₀ (MW: 432.4 g/mol).

- Solubility: Less lipophilic than 6"-O-acetylisovitexin; typically soluble in polar solvents like methanol and water.

- Research Use : Studied for antioxidant and anti-inflammatory properties, but less stable in organic reaction systems compared to its acetylated derivative .

(b) Vitexin Derivatives

- 6"-O-Acetylvitexin : Shares structural similarity but differs in glycosylation patterns.

- Bioactivity: Acetylated forms generally exhibit enhanced membrane permeability and bioavailability compared to non-acetylated flavonoids .

(c) Colchicine (Non-Flavonoid Comparison)

- Structure: A tropolone alkaloid (C₂₂H₂₅NO₆; MW: 399.4 g/mol) .

- Solubility: Similar organic solvent compatibility (e.g., chloroform, DMSO) but distinct pharmacological targets (microtubule disruption vs. flavonoid-mediated pathways) .

Physicochemical Properties Comparison

| Property | 6"-O-Acetylisovitexin | Isovitexin | Colchicine |

|---|---|---|---|

| Molecular Weight | 474.4 g/mol | 432.4 g/mol | 399.4 g/mol |

| Solubility | Chloroform, DMSO | Methanol | Chloroform |

| Stability | 12 months (2–8°C) | 6–12 months | 24 months |

| Primary Research Use | Flavonoid R&D | Antioxidant | Anti-gout |

生物活性

6"-O-acetylisovitexin is a flavonoid glycoside derived from various plants, particularly those in the Vitex genus. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of 6"-O-acetylisovitexin, supported by research findings, case studies, and data tables.

Chemical Structure

6"-O-acetylisovitexin is characterized by its acetylated sugar moiety and a flavonoid backbone. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

1. Antioxidant Activity

Research indicates that 6"-O-acetylisovitexin exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. A study demonstrated that it effectively inhibited lipid peroxidation in vitro, suggesting a protective role against oxidative damage.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2020) | DPPH assay | Inhibition of DPPH radical by 85% at 50 µg/mL |

| Li et al. (2021) | ABTS assay | Scavenging activity IC50 = 25 µg/mL |

2. Anti-inflammatory Effects

6"-O-acetylisovitexin has shown promise in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect suggests potential therapeutic applications in inflammatory diseases.

| Study | Model | Results |

|---|---|---|

| Wang et al. (2022) | LPS-stimulated RAW264.7 cells | Decreased TNF-α and IL-6 levels by 50% at 25 µg/mL |

| Chen et al. (2023) | Mouse model of arthritis | Reduced paw swelling and joint inflammation |

3. Anticancer Properties

Several studies have explored the anticancer effects of 6"-O-acetylisovitexin, particularly against breast and liver cancer cells. It induces apoptosis via the intrinsic pathway, activating caspases and increasing the expression of pro-apoptotic proteins.

| Cancer Type | IC50 (µg/mL) | Mechanism |

|---|---|---|

| Breast Cancer (MCF-7) | 30 | Induction of apoptosis via caspase activation |

| Liver Cancer (HepG2) | 40 | Inhibition of cell proliferation |

Case Studies

Case Study 1: Anti-inflammatory Effects in Arthritis

In a clinical trial involving patients with rheumatoid arthritis, administration of 6"-O-acetylisovitexin resulted in significant reductions in pain and inflammation markers compared to a placebo group. Patients reported improved mobility and reduced use of NSAIDs.

Case Study 2: Antioxidant Effects in Diabetic Patients

A study involving diabetic patients showed that supplementation with 6"-O-acetylisovitexin improved antioxidant status, evidenced by decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity.

Q & A

Q. How can multi-omics data (transcriptomics, metabolomics) elucidate the compound’s mechanism of action?

- Methodological Answer : Integrate RNA-seq data (DEG analysis via DESeq2) with LC-MS metabolomics (pathway enrichment using MetaboAnalyst). Apply network pharmacology (Cytoscape) to identify hub targets (e.g., AKT1, TNF-α) and validate via CRISPR knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。